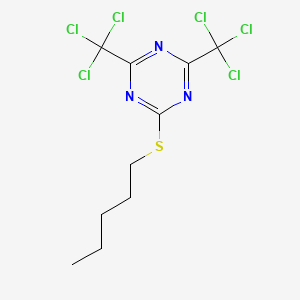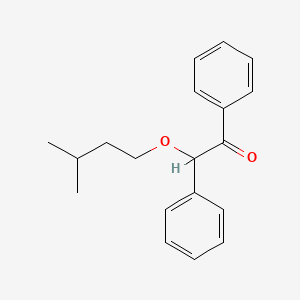![molecular formula C11H13N5O2 B14709446 Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate CAS No. 24129-28-0](/img/structure/B14709446.png)
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azido group, a hydrazinylidene moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate with sodium azide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form nitrogen-containing heterocycles, such as pyrazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Cyclization Reactions: Reagents such as pentane-2,4-dione and bases like sodium ethoxide are used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cyclization Reactions: Formation of pyrazole derivatives.
Reduction Reactions: Formation of the corresponding amine derivative.
Scientific Research Applications
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate involves its reactivity towards nucleophiles and electrophiles. The azido group is highly reactive and can undergo substitution or reduction reactions. The hydrazinylidene moiety can participate in cyclization reactions, leading to the formation of heterocyclic compounds. These reactions are facilitated by the electronic properties of the substituents and the reaction conditions employed .
Comparison with Similar Compounds
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate: Similar structure but with a chloro group instead of an azido group.
Ethyl 2-azido-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: Similar structure but with a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
24129-28-0 |
|---|---|
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-azido-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-11(17)10(15-16-12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3 |
InChI Key |
URLYWJRIVOTBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



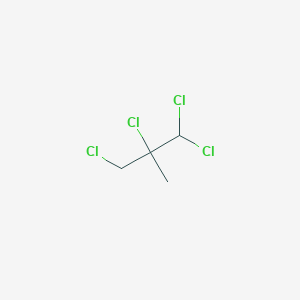
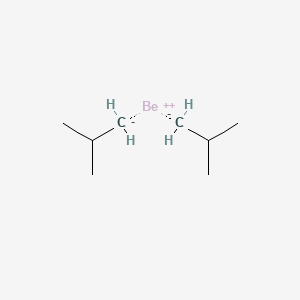

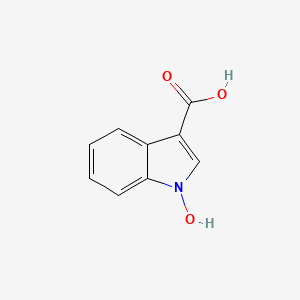
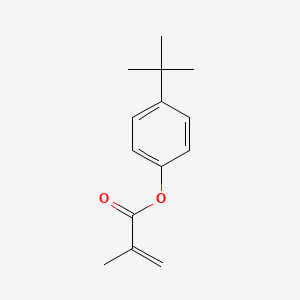

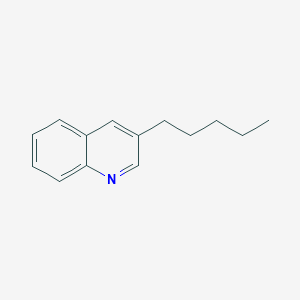
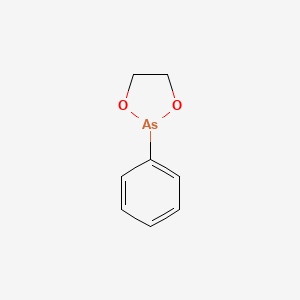
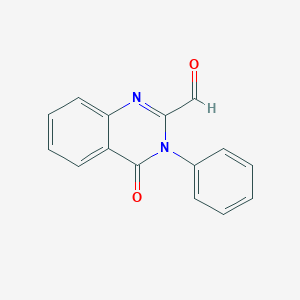

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
